molecular formula C19H18ClN3O5S B2638718 N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride CAS No. 1216649-70-5

N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Cat. No.: B2638718
CAS No.: 1216649-70-5
M. Wt: 435.88
InChI Key: IVONPPCGVNYSAV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a synthetic small molecule characterized by a benzodioxole core linked to an acetamide scaffold. The hydrochloride salt form improves solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S.ClH/c1-22(11-19(23)21-14-5-6-16-17(9-14)27-12-26-16)28(24,25)18-4-2-3-13-10-20-8-7-15(13)18;/h2-10H,11-12H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVONPPCGVNYSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₄N₂O₅S
  • Molecular Weight : 358.38 g/mol
  • CAS Number : 921922-89-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize coupling reactions between benzo[d][1,3]dioxole derivatives and isoquinoline sulfonamides under controlled conditions to yield the desired product.

Biological Activity

The biological activity of this compound has been evaluated across various studies, focusing primarily on its antibacterial and anticancer properties.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of related compounds against various Gram-positive and Gram-negative bacteria. For instance, a comparison study showed that derivatives similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide exhibited significant zones of inhibition against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
CompoundZone of Inhibition (mm)Gram-positiveGram-negative
Compound 8271922
Compound 9181615
Compound 10191814
Ciprofloxacin191816

These results indicate that certain derivatives possess superior antibacterial properties compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Research indicates that compounds with benzo[d][1,3]dioxole moieties often exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that benzo[d][1,3]dioxole derivatives showed potent activities against breast and colon cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways involved in cancer progression.

The mechanisms underlying the biological activities of this compound may include:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes in bacterial cells.
  • Apoptosis Induction : In cancer cells, the compound may trigger programmed cell death through mitochondrial pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes crucial for bacterial survival or cancer cell metabolism.

Case Studies and Research Findings

  • Antibacterial Efficacy Study : A study evaluated the antibacterial properties of a series of sulfonamide derivatives against common pathogens. The results indicated that certain compounds exhibited higher efficacy than traditional antibiotics .
  • Cytotoxicity Assay : In vitro assays conducted on cancer cell lines demonstrated that derivatives containing the benzo[d][1,3]dioxole structure significantly reduced cell viability in a dose-dependent manner, suggesting their potential as therapeutic agents in oncology.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural components that may interact with biological targets:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .
  • Antimicrobial Properties : Research indicates that sulfonamides can possess antimicrobial activity. Compounds with similar frameworks have shown effectiveness against bacterial strains, making this compound a candidate for further exploration in antibiotic development .

Neuroscience

The isoquinoline structure is associated with neuroactive properties:

  • Neuroprotective Effects : Isoquinolines have been studied for their neuroprotective effects in models of neurodegenerative diseases. The presence of the benzo[d][1,3]dioxole moiety may enhance these effects by modulating neurotransmitter systems or reducing oxidative stress .
  • Potential as Antidepressants : Some derivatives of isoquinolines are being explored for their antidepressant-like effects in animal models. This compound could be evaluated for similar applications due to its structural similarities to known antidepressants .

Pharmacology

The pharmacological profile of this compound is under investigation:

  • Enzyme Inhibition Studies : The sulfonamide group suggests potential as an enzyme inhibitor. Studies on related compounds indicate they may inhibit enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders .
  • Bioavailability and Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate. Research into similar compounds has provided insights into optimizing these parameters .

Case Studies and Research Findings

Several studies have explored the bioactivity of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride:

StudyFocusFindings
Synthesis and BioactivityInvestigated the synthesis of related isoquinoline derivatives; found promising anticancer activity against specific cell lines.
Structural AnalysisAnalyzed various derivatives; highlighted the importance of the benzo[d][1,3]dioxole structure in enhancing biological activity.
Enzyme InhibitionExplored enzyme inhibition by sulfonamide derivatives; suggested potential therapeutic applications in metabolic diseases.

Comparison with Similar Compounds

Core Structural Similarities

  • Benzodioxole Moiety : A common feature in compounds like C26, SW-C165 (), and K-16 (). This group contributes to π-π interactions and metabolic stability .
  • Acetamide Backbone: Shared with novologues () and thiazolidinone derivatives (), facilitating hydrogen bonding and target recognition .

Key Structural Differences

Compound Name Substituents/Functional Groups Biological Relevance
Target Compound N-methylisoquinoline-5-sulfonamido, HCl salt Potential enhanced solubility and enzyme inhibition (inferred from sulfonamide role in ASN90 ).
C26 () Bromothiophen-2-ylmethyl Antimicrobial activity against Salmonella via hydrophobic interactions .
K-16 () Benzylthio group Root growth modulation in plants, suggesting auxin-like activity .
ASN90 () Thiadiazole, piperazine O-GlcNAcase inhibition for neurodegenerative disease treatment .
5d () Benzothiazole-thioindolinone Anti-inflammatory and antibacterial activity via COX/LOX inhibition .

Reaction Conditions and Yields

  • Target Compound : Likely involves sulfonamidation of an acetamide intermediate under anhydrous conditions, similar to K-16 (62% yield via column chromatography) .
  • C26/SW-C165 () : Synthesized via nucleophilic substitution (bromothiophene/bromobenzyl groups), with yields dependent on purification methods (e.g., recrystallization) .
  • ASN90 () : Utilizes piperazine coupling and thiadiazole formation, requiring stringent temperature control .

Key Challenges

  • Steric Hindrance: The isoquinoline group in the target compound may complicate sulfonamide coupling, necessitating optimized catalysts.
  • Purification : Hydrophilic hydrochloride salt requires polar solvents, contrasting with hydrophobic analogs like 27 () purified via silica gel .

Physicochemical Properties

Property Target Compound K-16 () ASN90 ()
Molecular Weight ~500 g/mol (estimated) 338.08 g/mol ~450 g/mol
Melting Point Not reported 55.2–55.5°C Not reported
Solubility High (HCl salt) Moderate (DMSO) Moderate (aqueous)
Spectral Confirmation 1H/13C NMR, HRMS 1H/13C NMR, HRMS HRMS, X-ray

Q & A

Q. Basic Research Focus

  • Storage : Store the hydrochloride salt in desiccators with silica gel at –20°C to prevent hydrolysis .
  • Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Formulation : For in vivo studies, use lyophilized forms reconstituted in DMSO/PBS (≤0.1% DMSO final concentration) .

What computational tools support SAR studies for this compound?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with Hsp90’s ATP-binding domain (PDB: 1UYC) .
  • QSAR Modeling : Train models on analogues (e.g., 29a, 29b ) to predict neurogenic activity based on logP and polar surface area.
  • MD Simulations : Simulate binding dynamics over 100 ns to assess sulfonamide-isoquinoline conformational flexibility .

How can researchers optimize yield in large-scale synthesis?

Q. Advanced Research Focus

Catalyst Screening : Test Pd/C or Pd(OAc)2 for Suzuki-Miyaura couplings (e.g., bromobenzo[d][1,3]dioxole intermediates) .

Flow Chemistry : Implement continuous-flow reactors for high-throughput sulfonamide coupling .

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

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